2-(benzylsulfonyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-Phenylmethanesulfonyl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with a complex structure that includes a phenylmethanesulfonyl group and a trimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylmethanesulfonyl-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,4,6-trimethylaniline with phenylmethanesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylmethanesulfonyl-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
2-Phenylmethanesulfonyl-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenylmethanesulfonyl-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl chloride: A related compound with similar reactivity but different applications.
N-(2,4,6-Trimethylphenyl)acetamide: Shares the trimethylphenyl group but lacks the sulfonyl group.
Uniqueness
2-Phenylmethanesulfonyl-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both the phenylmethanesulfonyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3S/c1-13-9-14(2)18(15(3)10-13)19-17(20)12-23(21,22)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,19,20) |
InChI Key |
BSPQZXPOWDSZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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